molecular formula C13H14O4 B1266030 4,7-Dioxo-7-phenylheptanoic acid CAS No. 6336-53-4

4,7-Dioxo-7-phenylheptanoic acid

Cat. No. B1266030
CAS RN: 6336-53-4
M. Wt: 234.25 g/mol
InChI Key: DCNLNHPQCXZOHD-UHFFFAOYSA-N
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Description

4,7-Dioxo-7-phenylheptanoic acid is a chemical compound with the linear formula C13H14O4 . It has a molecular weight of 234.254 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid involves a reaction between acetophenone and furfural in the presence of sodium hydroxide at room temperature . The product of this first step is then transformed into 4,7-dioxo-7-phenylheptanoic acid through a process of hydrolyzation using acetic acid and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 4,7-Dioxo-7-phenylheptanoic acid has been investigated using X-ray diffraction and SHELXTL-97 software . The result indicated that the compound crystallizes in the monoclinic system, space group P2 (1)/c with a = 5.3007 (14), b = 28.405 (8), c = 7.679 (2) Å, V = 1130.4 (5) Å3; Z 4 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

4,7-Dioxo-7-phenylheptanoic acid may have potential therapeutic applications due to its structural similarity to other bioactive compounds. For instance, compounds like 7-Phenylheptanoic acid have shown pharmacological activities, suggesting a possibility for 4,7-Dioxo-7-phenylheptanoic acid to be used as a precursor or an active moiety in drug development .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4,7-Dioxo-7-phenylheptanoic acid could be used to study enzyme-substrate interactions due to its unique structure. It may act as an inhibitor or modulator for enzymes involved in metabolic pathways, providing insights into enzyme mechanisms .

Pharmacology: Drug Metabolism and Pharmacokinetics

The compound’s role in pharmacology could be significant in understanding drug metabolism and pharmacokinetics. Its unique dioxo and phenyl groups may influence how it is metabolized in the body, which is crucial for the development of safe and effective pharmaceuticals .

Organic Synthesis: Building Block for Complex Molecules

In organic synthesis, 4,7-Dioxo-7-phenylheptanoic acid can serve as a versatile building block. Its reactive sites make it suitable for creating complex molecules, potentially leading to the synthesis of new compounds with novel properties .

Material Science: Synthesis of Functional Materials

The compound could be explored in the synthesis of functional materials. Its phenyl group might be utilized to introduce organic functionality into materials, which could be beneficial in creating advanced polymers or coatings .

Analytical Chemistry: Chromatographic Analysis

4,7-Dioxo-7-phenylheptanoic acid can be used as a standard in chromatographic analysis due to its distinct chemical structure. It could help in the calibration of instruments and serve as a reference compound for the detection of similar substances .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4,7-dioxo-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLNHPQCXZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212753
Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dioxo-7-phenylheptanoic acid

CAS RN

6336-53-4
Record name γ,ζ-Dioxobenzeneheptanoic acid
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Record name 4,7-Dioxo-7-phenylheptanoic acid
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Record name 6336-53-4
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Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
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Record name γ,.zeta.-dioxobenzeneheptanoic acid
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Record name 4,7-Dioxo-7-phenylheptanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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